molecular formula C25H26ClN3O4 B277747 6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Katalognummer B277747
Molekulargewicht: 467.9 g/mol
InChI-Schlüssel: LXLJYIUZMHGZAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cilostazol and is used as a medication to treat peripheral arterial disease and intermittent claudication. Cilostazol is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, thereby reducing pain and improving mobility in patients.

Wirkmechanismus

Cilostazol works by inhibiting the activity of phosphodiesterase III, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Cilostazol increases the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and increased blood flow to the legs.
Biochemical and Physiological Effects:
Cilostazol has several biochemical and physiological effects on the body. It increases blood flow to the legs, reduces pain and inflammation, and improves mobility in patients with peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been shown to have antiplatelet and antithrombotic effects, which can help prevent blood clots and reduce the risk of stroke and heart attack.

Vorteile Und Einschränkungen Für Laborexperimente

Cilostazol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase III inhibition. Additionally, Cilostazol is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using Cilostazol in lab experiments is that it is a medication that is designed for human use. Therefore, the effects of Cilostazol on animal models may not be representative of its effects on humans. Additionally, the use of Cilostazol in experiments may be limited by its potential side effects and interactions with other medications.

Zukünftige Richtungen

There are several future directions for research on Cilostazol. One area of research is the development of new and more effective phosphodiesterase III inhibitors for the treatment of peripheral arterial disease and other cardiovascular diseases. Additionally, research is needed to better understand the long-term effects of Cilostazol on the body and its potential interactions with other medications. Finally, research is needed to explore the potential applications of Cilostazol in the treatment of other medical conditions beyond cardiovascular diseases.

Synthesemethoden

The synthesis of Cilostazol involves several steps, including the condensation of 3-cyclohexene-1-carboxylic acid with 4-(3-chlorophenyl)piperazine to form an intermediate product. The intermediate product is then treated with 2-(4-aminophenyl)acetamide to form the final product, Cilostazol. The synthesis of Cilostazol is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

Cilostazol has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Cilostazol can be effective in reducing the symptoms of peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been studied for its potential applications in the treatment of stroke, heart failure, and other cardiovascular diseases.

Eigenschaften

Produktname

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Molekularformel

C25H26ClN3O4

Molekulargewicht

467.9 g/mol

IUPAC-Name

6-[[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C25H26ClN3O4/c26-17-6-5-7-18(16-17)28-12-14-29(15-13-28)24(31)21-10-3-4-11-22(21)27-23(30)19-8-1-2-9-20(19)25(32)33/h1-7,10-11,16,19-20H,8-9,12-15H2,(H,27,30)(H,32,33)

InChI-Schlüssel

LXLJYIUZMHGZAJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

Kanonische SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.